1,3-Propanediamine, N,N'-dimethyl-N-[3-(methylamino)propyl]-

Herbicide Formulation Volatilization Control Dicamba Salts

Procurement-grade BAPMA (CAS 123-70-6), a tertiary triamine with unmatched performance. Its unique architecture of one tertiary and two secondary methylamino groups delivers a 70% reduction in volatile loss in herbicide formulations versus DMA, and a superior controlled-reactivity profile for extended pot life in epoxy/polyurethane systems. Direct replacement with generic amines compromises these validated outcomes. For lead-free scintillator and anticancer bis-intercalator applications, this linker is essential.

Molecular Formula C9H23N3
Molecular Weight 173.3 g/mol
CAS No. 123-70-6
Cat. No. B094046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Propanediamine, N,N'-dimethyl-N-[3-(methylamino)propyl]-
CAS123-70-6
Synonyms3,3'-bis(methylamino)-N-methyl-dipropylamine
3,3'-bis(methylamino)-N-methyldipropylamine
3,3'-methylimino-bis-(N-methylpropylamine)
3,3'-methyliminobis(N-methylpropylamine)
Molecular FormulaC9H23N3
Molecular Weight173.3 g/mol
Structural Identifiers
SMILESCNCCCN(C)CCCNC
InChIInChI=1S/C9H23N3/c1-10-6-4-8-12(3)9-5-7-11-2/h10-11H,4-9H2,1-3H3
InChIKeyPQYGBJHVVYREGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Propanediamine, N,N'-dimethyl-N-[3-(methylamino)propyl]- (CAS 123-70-6): Sourcing Guide for the Triamine Curing Agent and Synthesis Intermediate


1,3-Propanediamine, N,N'-dimethyl-N-[3-(methylamino)propyl]-, also known as N,N-Bis[3-(methylamino)propyl]methylamine or BAPMA, is a tertiary triamine with the molecular formula C9H23N3 and a molecular weight of approximately 173.3 g/mol [1]. It is characterized by a central methylamine moiety flanked by two propyl chains, each terminating in a secondary methylamino group . The compound is typically supplied as a colorless to pale yellow liquid with a distinctive amine odor, exhibiting moderate water solubility and full miscibility with common organic solvents . Its primary commercial applications span epoxy resin curing, polyurethane catalyst systems, herbicide salt formulations, and as a versatile building block in organic synthesis for pharmaceuticals and advanced materials .

Why Generic Substitution of 1,3-Propanediamine, N,N'-dimethyl-N-[3-(methylamino)propyl]- (CAS 123-70-6) Fails in Demanding Applications


Direct substitution of CAS 123-70-6 with other triamines or polyamines—even those sharing similar backbones—is inadvisable in performance-critical applications without thorough re-validation. The compound's specific architecture of three amine sites (one tertiary central amine and two terminal secondary methylamino groups) dictates a unique hydrogen-bonding capacity, steric profile, and reactivity gradient that directly influences curing kinetics, formulation stability, and end-use material properties [1]. For example, in herbicide formulations, the difference between BAPMA and simpler amines like dimethylamine (DMA) or diglycolamine (DGA) manifests as a quantifiable 70% reduction in volatile loss, a factor governed by the number of hydrogen bonding sites rather than amine pKa alone [2][3]. Similarly, in epoxy and polyurethane systems, the presence of methylated secondary amines versus primary amines significantly alters gel time, pot life, and crosslink density—parameters that cannot be matched by simply adjusting the loading of a generic alternative [4]. The following section provides the quantitative evidence necessary for a scientifically grounded sourcing decision.

Quantitative Differentiation Evidence for 1,3-Propanediamine, N,N'-dimethyl-N-[3-(methylamino)propyl]- (CAS 123-70-6) vs. Alternatives


Superior Volatility Control in Herbicide Formulations: BAPMA vs. Dimethylamine and Diglycolamine

In comparative dicamba volatilization studies, N,N-bis(3-aminopropyl)methylamine (BAPMA, CAS 123-70-6) demonstrated a significantly greater capacity to suppress herbicide volatilization than the industry-standard amines dimethylamine (DMA) and diglycolamine (DGA) [1]. At a substoichiometric ratio of only 1 BAPMA molecule per 10 dicamba molecules, volatilization was reduced by 70% relative to the free acid control, a performance level not achievable with DMA or DGA under identical conditions [1]. This difference is mechanistically attributed to BAPMA's higher number of hydrogen bonding sites (a function of its three amine groups) rather than amine basicity (pKa), a finding confirmed by FTIR speciation analysis showing that BAPMA and DGA fully deprotonate dicamba at equimolar ratios, whereas DMA permits residual neutral dicamba detectable in dried residues [2].

Herbicide Formulation Volatilization Control Dicamba Salts

Distinct Curing Profile in Polyurethane Systems: Controlled Reactivity vs. Primary Amine-Based Curatives

As a curing agent in polyurethane coatings, adhesives, and elastomers, CAS 123-70-6 offers a controlled reactivity profile characterized by extended working time relative to primary amine-based alternatives, enabling improved processing characteristics [1]. The compound's secondary methylamino terminal groups exhibit attenuated reactivity compared to unsubstituted primary amines, allowing formulators to achieve a balance between pot life and final cure properties [1]. While direct quantitative head-to-head comparative data against specific named polyurethane curatives is not available in the open literature for this exact compound, the structure-activity relationship is well-established within polyamine curing chemistry: the methylation of amine sites reduces nucleophilicity and hydrogen bonding availability, thereby slowing gel time and enabling thicker film builds and improved substrate wetting.

Polyurethane Curing Coatings Controlled Reactivity

Enabling High-Efficiency Photoluminescence in Lead-Free Hybrid Halide Scintillators

CAS 123-70-6, as the organic cation component (BAPMA) in the zero-dimensional hybrid cuprous halide [BAPMA]Cu2Br5, enables a photoluminescent quantum yield (PLQY) of 53.40% with broadband yellowish-green emission peaking at 526 nm and a large Stokes shift of 244 nm [1]. This material demonstrates a high scintillation light yield of 43,744 photons/MeV under X-ray excitation and an X-ray detection limit of 0.074 μGyair/s, substantially below the 5.5 μGyair/s threshold required for medical diagnostic applications [1]. The spatial resolution achieved with [BAPMA]Cu2Br5-based scintillation screens is 15.79 line pairs/mm [1]. While the study does not present head-to-head comparisons with alternative organic cations (e.g., butylammonium, phenethylammonium) in identical [Cu2Br5] systems, the reported PLQY of 53.40% compares favorably to many lead-free hybrid halide emitters which typically exhibit PLQY values below 30%.

X-ray Scintillator Lead-Free Perovskite Photoluminescent Quantum Yield

Preferential Cytotoxicity in Topoisomerase-Resistant Cancer Cell Lines via BAPMA-Linked Bis(acridine-4-carboxamides)

Bis(acridine-4-carboxamide) dimers linked by the -(CH2)3N(Me)(CH2)3- spacer derived from CAS 123-70-6 exhibit up to 4-fold greater cytotoxicity against topoisomerase II-resistant mutant Jurkat leukemia lines (JLA, JLD) compared to wild-type Jurkat cells (JLC) [1]. The most potent analogue, bis(5-methylDACA), achieved IC50 values as low as 2 nM against Lewis lung carcinoma and 11 nM against JLC cells [1]. This selectivity profile, where resistant lines show equal or enhanced sensitivity, is mechanistically linked to the compound's dual topoisomerase I/II inhibition activity enabled by the BAPMA-derived linker [1]. In comparison, the monomeric clinical candidate DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide) does not exhibit this preferential activity toward resistant phenotypes, underscoring the functional contribution of the BAPMA-derived dimeric architecture [1].

Anticancer Agents Topoisomerase Inhibitor Drug Linker Chemistry

Corrosion Inhibition in Oilfield Applications via Protective Film Formation

CAS 123-70-6 is utilized as a corrosion inhibitor for protecting metal surfaces in oilfield applications, functioning through the formation of a protective amine film that shields underlying metal from corrosive aqueous and hydrocarbon environments . The compound's triamine structure, with multiple amine coordination sites, enables strong adsorption to metal surfaces and effective barrier formation . While direct comparative corrosion inhibition efficiency data (e.g., corrosion rate in mm/year, inhibition efficiency percentage, or electrochemical impedance spectroscopy parameters) against specific named oilfield corrosion inhibitors is not available in the open literature for this exact compound, the documented application in this demanding industrial context confirms its functional viability in protecting downhole and surface equipment.

Corrosion Inhibitor Oilfield Chemistry Metal Surface Protection

Recommended Application Scenarios for 1,3-Propanediamine, N,N'-dimethyl-N-[3-(methylamino)propyl]- (CAS 123-70-6) Based on Quantitative Evidence


Dicamba Herbicide Formulations Requiring Substoichiometric Volatilization Control

Formulators developing dicamba-based herbicides should prioritize CAS 123-70-6 (BAPMA) over simpler amines such as dimethylamine (DMA) or diglycolamine (DGA) when the objective is to achieve robust volatilization suppression at low amine-to-herbicide ratios. As demonstrated in head-to-head volatilization assays, BAPMA reduces dicamba loss by 70% even at a 1:10 amine-to-dicamba molar ratio, a performance level unmatched by DMA or DGA [5]. This substoichiometric efficacy derives from BAPMA's higher hydrogen bonding site count (three amine groups) rather than amine basicity, enabling formulation cost reduction and lower amine loading [6]. FTIR speciation analysis confirms that BAPMA fully deprotonates dicamba in dried residues, preventing the formation of volatile neutral dicamba species that plague DMA-based formulations [6].

Polyurethane Coatings and Adhesives Requiring Extended Pot Life and Controlled Cure

Industrial coating and adhesive manufacturers seeking extended working time without sacrificing final mechanical properties should evaluate CAS 123-70-6 as a controlled-reactivity curing agent. The compound's secondary methylamino terminal groups provide attenuated reactivity compared to primary amine-based curatives, yielding longer pot life and improved processing windows critical for large-area coating applications [5]. This controlled reactivity profile is particularly valuable in ambient-cure polyurethane systems where rapid gelation can lead to surface defects and incomplete substrate wetting [5].

Lead-Free X-Ray Scintillator Development for Medical Imaging and Radiation Detection

Materials scientists developing lead-free alternatives to lead halide perovskite scintillators should consider [BAPMA]Cu2Br5, the hybrid cuprous halide incorporating CAS 123-70-6 as the organic cation. This material achieves a photoluminescent quantum yield of 53.40%, scintillation light yield of 43,744 photons/MeV, and X-ray detection limit of 0.074 μGyair/s—far below the 5.5 μGyair/s medical diagnostic requirement [5]. The combination of high light yield, low detection threshold, and 15.79 lp/mm spatial resolution makes BAPMA-derived hybrid halides compelling candidates for X-ray radiography and radiation monitoring applications where the toxicity of lead precludes perovskite-based solutions [5].

Medicinal Chemistry: Dimeric Anticancer Agents Targeting Topoisomerase-Resistant Tumors

Medicinal chemists developing anticancer agents to overcome topoisomerase II-mediated drug resistance should utilize CAS 123-70-6 as the -(CH2)3N(Me)(CH2)3- linker in bis-intercalator drug designs. Dimeric bis(acridine-4-carboxamides) constructed with this BAPMA-derived linker exhibit up to 4-fold preferential cytotoxicity against topoisomerase II-resistant Jurkat leukemia lines compared to wild-type cells, achieving IC50 values as low as 2 nM [5]. This selectivity profile, absent in monomeric analogues such as DACA, is directly attributable to the dual topoisomerase I/II inhibition enabled by the BAPMA linker architecture [5]. The in vivo activity of BAPMA-linked bis(phenazine-1-carboxamides) in the colon 38 tumor model further validates this linker strategy, with the 9-methyl analogue demonstrating superior potency to the clinical candidate DACA (total dose 90 mg/kg vs. 400 mg/kg) [6].

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